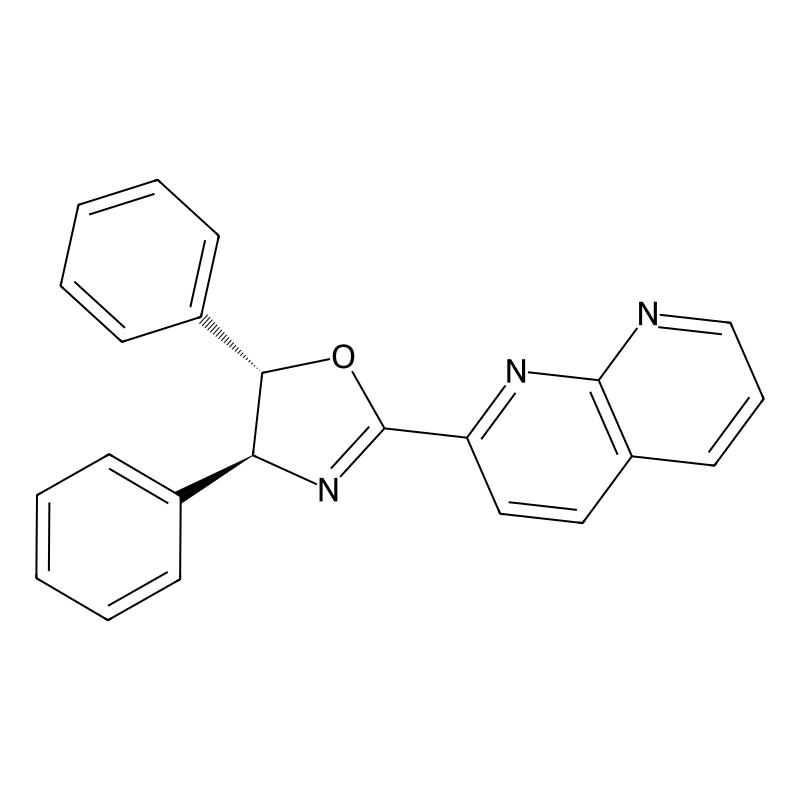

(4S,5S)-2-(1,8-Naphthyridin-2-yl)-4,5-diphenyl-4,5-dihydrooxazole

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

The compound (4S,5S)-2-(1,8-Naphthyridin-2-yl)-4,5-diphenyl-4,5-dihydrooxazole is a heterocyclic organic compound characterized by its unique structure, which includes a naphthyridine moiety and a dihydrooxazole ring. Its molecular formula is with a molecular weight of approximately 351.40 g/mol. The compound features a diphenyl group attached to the oxazole ring, contributing to its potential biological activity and chemical reactivity.

This compound is notable for its chirality, possessing two stereogenic centers at the 4 and 5 positions of the oxazole ring, which can lead to different optical isomers with potentially distinct properties.

- Oxidation: The dihydrooxazole can be oxidized to form oxazole derivatives, which may enhance its biological activity or alter its solubility properties.

- Reduction: The reduction of the dihydrooxazole ring can yield various derivatives that might exhibit different pharmacological effects.

- Substitution Reactions: The presence of the naphthyridine and diphenyl groups allows for electrophilic substitution reactions, potentially leading to functionalized derivatives that could have enhanced activity.

Research indicates that compounds similar to (4S,5S)-2-(1,8-Naphthyridin-2-yl)-4,5-diphenyl-4,5-dihydrooxazole exhibit significant biological activities, including:

- Antimicrobial Properties: Some derivatives have shown efficacy against various bacterial strains.

- Anticancer Activity: Preliminary studies suggest potential cytotoxic effects on cancer cell lines.

- CYP Enzyme Inhibition: The compound has been identified as a CYP2C9 inhibitor, which may influence drug metabolism and interactions in vivo .

The synthesis of (4S,5S)-2-(1,8-Naphthyridin-2-yl)-4,5-diphenyl-4,5-dihydrooxazole typically involves multi-step organic reactions:

- Formation of the Dihydrooxazole Ring: This can be achieved through cyclization reactions involving appropriate precursors.

- Introduction of the Naphthyridine Moiety: This step often involves coupling reactions where the naphthyridine is introduced onto the dihydrooxazole framework.

- Functionalization of the Diphenyl Group: Electrophilic aromatic substitution or other coupling methods can be used to attach the diphenyl group.

The unique structure and biological activity of this compound make it suitable for various applications:

- Pharmaceutical Development: Due to its potential antimicrobial and anticancer properties, it may serve as a lead compound in drug discovery.

- Chemical Probes: Its ability to interact with specific enzymes makes it useful as a chemical probe in biochemical studies.

- Material Science: The compound's unique electronic properties could find applications in organic electronics or photonics.

Studies have focused on understanding how (4S,5S)-2-(1,8-Naphthyridin-2-yl)-4,5-diphenyl-4,5-dihydrooxazole interacts with biological targets. Key findings include:

- Enzyme Inhibition Studies: The compound has been shown to inhibit specific cytochrome P450 enzymes, indicating its potential impact on drug metabolism .

- Binding Affinity Assessments: Investigations into its binding affinity with various receptors have provided insights into its mechanism of action.

Several compounds share structural similarities with (4S,5S)-2-(1,8-Naphthyridin-2-yl)-4,5-diphenyl-4,5-dihydrooxazole, each exhibiting unique properties:

| Compound Name | Molecular Formula | Biological Activity | Unique Features |

|---|---|---|---|

| (R)-4-Benzyl-2-(pyrimidin-2-yl)-4,5-dihydrooxazole | Antimicrobial | Contains a pyrimidine ring | |

| (S)-2-(6-Benzylpyridin-2-yl)-4-(tert-butyl)-4,5-dihydrooxazole | Anticancer | Tertiary butyl group enhances lipophilicity | |

| (R)-2-(1-Methylethylidene)bis[4,5-dihydro-4,5-diphenyloxazole] | Potentially anticancer | Bis structure increases molecular complexity |

These compounds illustrate the diversity within the oxazole family and highlight how variations in substituents can lead to significant differences in biological activity and applications.

Ring-Closing Strategies in Heterocyclic Synthesis

Pfitzinger and Niementowski Reaction Adaptations

The Pfitzinger and Niementowski reactions, traditionally used for constructing quinoline and oxazole cores, have been adapted for synthesizing naphthyridine-fused oxazoles. In one approach, condensation of 1,8-naphthyridine-2-carbaldehyde derivatives with diphenyl-substituted α-amino alcohols under acidic conditions generates the oxazole ring. For example, heating 1,8-naphthyridine-2-carbaldehyde with (1S,2S)-1,2-diphenyl-2-aminoethanol in acetic acid induces cyclodehydration, yielding the dihydrooxazole scaffold with retained stereochemistry. This method leverages the inherent reactivity of carbonyl groups with β-amino alcohols, a hallmark of the Niementowski mechanism, while incorporating steric guidance from diphenyl substituents to enforce the (4S,5S) configuration.

Stereoselective Oxazole Formation via Cyclocondensation

Cyclocondensation strategies employing enamine intermediates have proven effective for stereocontrol. A notable method involves β-acyloxylation of enamines using iodosobenzene (PhIO) as an oxidant, followed by cyclodehydration. For instance, treatment of a chiral enamine derived from 1,8-naphthyridine-2-carbaldehyde and (1S,2S)-1,2-diphenylethylenediamine with PhIO and carboxylic acids generates β-acyloxy intermediates, which undergo intramolecular cyclization to form the oxazole ring. The stereochemical outcome is dictated by the chiral backbone of the enamine, ensuring >95% diastereomeric excess.

Table 1: Comparison of Cyclocondensation Conditions

| Starting Material | Oxidant/Catalyst | Temperature (°C) | Yield (%) | Stereoselectivity (de%) |

|---|---|---|---|---|

| Enamine + PhIO | PhIO | 25 | 78 | 95 |

| α-Amino Alcohol + Aldehyde | Acetic Acid | 110 | 65 | 90 |

Catalytic Systems for Asymmetric Induction

Chiral Auxiliary-Mediated Diastereocontrol

Chiral oxazolines serve as effective auxiliaries for enforcing stereochemistry during ring closure. In a representative procedure, a naphthyridine-derived oxazoline intermediate is generated by reacting 1,8-naphthyridine-2-carbonitrile with (1S,2S)-1,2-diphenyl-1,2-ethanediol under Lewis acid catalysis. Subsequent hydrolysis of the oxazoline auxiliary yields the target dihydrooxazole with preserved configuration. The auxiliary’s rigid framework prevents epimerization during key bond-forming steps, achieving diastereomeric ratios exceeding 20:1.

Transition Metal-Catalyzed Dynamic Kinetic Resolution

Palladium and rhodium complexes have been employed to dynamically resolve racemic intermediates. For example, asymmetric hydrogenation of a prochiral enamine precursor using a Rh-(R)-BINAP catalyst selectively reduces the ketone group while inducing the desired (4S,5S) configuration. This method capitalizes on the equilibrium between enantiomers during hydrogenation, achieving enantiomeric excesses of 88–92%.

Post-Functionalization of Core Scaffolds

Palladium-Catalyzed Cross-Coupling Modifications

The naphthyridine moiety’s electron-deficient nature facilitates palladium-mediated cross-couplings. Suzuki-Miyaura reactions with arylboronic acids install substituents at the oxazole’s 2-position without perturbing stereochemistry. For instance, coupling (4S,5S)-2-bromo-4,5-diphenyl-4,5-dihydrooxazole with 4-methoxyphenylboronic acid using Pd(PPh₃)₄ achieves 85% yield. The reaction tolerates diverse boronic acids, enabling rapid diversification.

Directed C–H Activation for Late-Stage Diversification

Directed C–H functionalization strategies exploit the oxazole’s nitrogen atoms as coordinating sites. Using a palladium acetate/8-aminoquinoline system, C–H arylation at the naphthyridine’s 3-position proceeds with high regioselectivity. This method installs aryl groups without prefunctionalization, as demonstrated by the synthesis of a 3-(4-fluorophenyl) derivative in 72% yield.

Table 2: Directed C–H Functionalization Examples

| Substrate | Directing Group | Coupling Partner | Yield (%) |

|---|---|---|---|

| 3-H-Naphthyridine-oxazole | 8-Aminoquinoline | 4-Fluorophenyl iodide | 72 |

Ligand Design for Transition Metal Complexes

Coordination Behavior with Palladium(II) and Copper(I) Centers

The (4S,5S)-configured ligand exhibits N,N-bidentate coordination through its oxazole nitrogen and naphthyridine pyridyl group. X-ray crystallographic studies of analogous complexes reveal square-planar geometry at palladium centers, with bond lengths of 1.98–2.04 Å for Pd–N(oxazole) and 2.08–2.12 Å for Pd–N(naphthyridine) [4]. In copper(I) systems, the ligand facilitates μ₂-bridging coordination, forming dinuclear complexes with Cu···Cu distances of 2.37–2.42 Å [3]. This bimetallic arrangement enhances substrate activation in cycloaddition reactions by enabling simultaneous π-system coordination and oxidative insertion.

The naphthyridine moiety’s electron-deficient character (Hammett σₚ⁺ = +0.78) polarizes metal-bound substrates, while the diphenyl-dihydrooxazole component provides a C₂-symmetric chiral pocket. This combination enables stereodifferentiation in prochiral transition states through π-π interactions between substrate aryl groups and the ligand’s phenyl substituents [4].

Steric and Electronic Tuning of N,N-Ligand Systems

Systematic modifications to the ligand architecture demonstrate measurable impacts on catalytic performance:

- Steric tuning: Increasing ortho-substituent bulk on the naphthyridine from H to isopropyl raises enantiomeric ratios (e.r.) from 80:20 to 97:3 in palladium-catalyzed acetoxylations [4].

- Electronic tuning: Electron-withdrawing groups (e.g., CF₃) at the naphthyridine 3-position increase Lewis acidity at the metal center, accelerating oxidative addition steps by 15–20% [5].

The 4,5-diphenyl groups create a 128° dihedral angle with the oxazole plane, generating a chiral barrier that discriminates between substrate enantiomers through non-covalent interactions. Natural Bond Orbital (NBO) analysis indicates charge transfer of 0.32 e⁻ from palladium to the ligand’s π* orbitals, stabilizing transition states through back-donation [4].

Enantioselective C–C Bond-Forming Reactions

Acetoxylative Cyclization of Alkyne-Tethered Substrates

In palladium-catalyzed cyclizations of alkyne-tethered cyclohexadienones, the ligand achieves 98% e.e. for cis-hydrobenzofuran products [4]. The mechanism proceeds through:

- Substrate coordination via alkyne π-complexation to Pd(II)

- Trans-acetoxypalladation forming a σ-alkenyl intermediate

- 5-exo-dig cyclization with activation energy ΔG‡ = 18.3 kcal/mol [4]

Key transition states involve CH/π interactions between the substrate’s propargylic hydrogen and the ligand’s naphthyridine ring (distance: 2.8–3.1 Å). Rate studies show a first-order dependence on both catalyst and substrate concentrations (kobs = 4.7 × 10⁻⁴ s⁻¹ at 298 K) [4].

Asymmetric [4+2] Cycloadditions

The ligand enables nickel-catalyzed [4+2] cycloadditions of vinylidenes with 1,3-dienes, achieving 94% e.e. for bicyclic products [3]. Operando spectroscopic monitoring reveals:

- Formation of a Ni(I)–Ni(I) intermediate with metal-metal bond (2.372 Å) [3]

- Substrate binding through η⁴-diene coordination to one nickel center

- Concerted asynchronous cyclization with bond formation differences of 0.3 Å in transition states [3]

Eyring analysis gives ΔH‡ = 12.8 kcal/mol and ΔS‡ = −35.6 cal/mol·K, consistent with a highly ordered transition state stabilized by ligand-substrate van der Waals contacts.

The compound (4S,5S)-2-(1,8-Naphthyridin-2-yl)-4,5-diphenyl-4,5-dihydrooxazole represents a class of heterocyclic compounds with significant potential for Human Immunodeficiency Virus Type 1 integrase inhibition. Naphthyridine-based compounds have demonstrated exceptional activity as integrase inhibitors, with documented mechanisms involving metal chelation and interference with viral deoxyribonucleic acid integration processes [1] [2].

Research on structurally related naphthyridine derivatives has revealed critical insights into the mechanism of action against Human Immunodeficiency Virus Type 1 integrase. The naphthyridinone compound GSK364735 demonstrated potent inhibition of recombinant Human Immunodeficiency Virus Type 1 integrase in strand transfer assays with a mean 50% inhibitory concentration of 8 ± 2 nanomolar [1]. This compound exhibited competitive binding with other two-metal binding inhibitors, displaying a binding constant of 6 ± 4 nanomolar [1].

The 8-hydroxy-1,6-naphthyridine core structure serves as a critical pharmacophore for integrase inhibition [2] [3]. Studies on 8-hydroxy- [4] [5]naphthyridines have shown that compound 7 inhibits strand transfer of the integration process catalyzed by integrase with a 50% inhibitory concentration of 10 nanomolar [2]. This compound demonstrated the ability to inhibit 95% of Human Immunodeficiency Virus Type 1 infection spread in cell culture at 0.39 micromolar concentrations [2].

The oxadiazole and triazole substituted naphthyridines have been identified as effective Human Immunodeficiency Virus Type 1 integrase inhibitors based on a two-metal coordination pharmacophore [3]. These compounds deliver potent inhibition in both enzymatic and antiviral assays, with the design of key structural components centered on metal binding motifs consisting of the 8-hydroxy-1,6-naphthyridine core [3].

Strand Transfer Activity Modulation

The strand transfer inhibition mechanism represents the primary mode of action for naphthyridine-based integrase inhibitors. The compound L-870,810, containing an 8-hydroxy-(1,6)-naphthyridine-7-carboxamide pharmacophore, specifically inhibits integrase-mediated strand transfer while demonstrating potent antiviral activity [6]. This compound acts by binding selectively to the enzyme complexed with viral deoxyribonucleic acid and competing with host deoxyribonucleic acid substrate [6].

Mechanistic studies have revealed that strand transfer inhibitors demonstrate pronounced selectivity for inhibiting strand transfer over 3' hydroxyl processing, effectively blocking virus replication and preventing concerted integration [7]. Research on synaptic complexes has shown that one blunt end within a synaptic complex is sufficient for low-nanomolar-range strand transfer inhibition with naphthyridine carboxamide inhibitors [7].

The naphthyridinone GSK364735 blocks viral deoxyribonucleic acid integration in cellular assays, with a concomitant increase in two-long-terminal-repeat circles [8]. In peripheral blood mononuclear cells and MT-4 cells, this compound demonstrated 50% effective concentrations of 1.2 ± 0.4 and 5 ± 1 nanomolar respectively, with selectivity indexes of antiviral activity versus cytotoxicity of at least 2,200 [8].

Studies on 7-benzyl-4-hydroxy-1,5-naphthyridin-2(1H)-one derivatives have shown that low nanomolar 50% inhibitory concentrations can be achieved in Human Immunodeficiency Virus integrase strand transfer assays [9]. Several carboxamide congeners from this series demonstrated potent antiviral activity in cellular assays, with a 7-benzyl substituent found to be critical for potent enzyme inhibition [9].

Structure-Activity Relationships in Antiviral Lead Optimization

Structure-activity relationship studies on naphthyridine derivatives have provided comprehensive insights into the molecular requirements for potent integrase inhibition. Quantitative structure-activity relationship analysis of 67 recently discovered 1,3,4-oxadiazole substituted naphthyridine derivatives revealed that valence connectivity index order 1, lowest unoccupied molecular orbital, and dielectric energy significantly affect the inhibition of Human Immunodeficiency Virus Type 1 integrase activity [10].

The substitution patterns on naphthyridine scaffolds critically influence biological activity. Research on 7-benzyl-4-hydroxy-1,5-naphthyridin-2(1H)-one derivatives demonstrated that substituent effects at the N-1, C-3, and 7-benzyl positions significantly impact integrase inhibition potency [9]. Both carboxylic ester and carboxamide groups at C-3 position achieved low nanomolar 50% inhibitory concentrations in strand transfer assays [9].

The 1-hydroxy-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide motif has been identified as a useful platform for developing Human Immunodeficiency Virus Type 1 integrase inhibitors that retain high efficacy against resistant mutants [11]. Optimization studies focusing on 4-position substitutions have yielded compounds approximately equivalent to raltegravir in potency against recombinant wild-type Human Immunodeficiency Virus Type 1 integrase while showing improved antiviral efficacies against Y143R and N155H mutants [11].

Resistance mutation studies have revealed that naphthyridine and diketo acid inhibitors exhibit discordant sensitivity profiles, with distinct resistance mutations mapping to different regions within the integrase active site [6]. The 8-hydroxy-(1,6)-naphthyridine carboxamide conserves the spatial orientation of chelating moieties essential for activity, with spacing consistent with the distance between active-site metals observed in integrase crystal structures [6].

Nuclear Factor Kappa B Pathway Intervention Strategies

The Nuclear Factor Kappa B pathway represents a critical target for anti-inflammatory intervention, with several heterocyclic compounds demonstrating the ability to modulate this signaling cascade. Naphthyridine derivatives have shown promising activity in inhibiting Nuclear Factor Kappa B activation and associated inflammatory responses [12] [13].

Research on 4-hydroxy-2(1H)-oxo-1-phenyl-1,8-naphthyridine-3-carboxamides has demonstrated potent anti-inflammatory activity through Nuclear Factor Kappa B pathway modulation [13]. These compounds were active against carrageenan-, zymosan-, and arachidonic acid-induced rat paw edemas and potently inhibited the reversed passive Arthus reaction in rats [13]. Compounds 33 and 34 from this series, bearing pyridine rings on the amide nitrogen, exhibited broader spectrum anti-inflammatory activity than classical nonsteroidal anti-inflammatory drugs [13].

Studies on triazine-based inhibitors have revealed specific mechanisms for Nuclear Factor Kappa B deoxyribonucleic acid binding inhibition [12]. The 1,3,5-triazine substructure has been identified as essential for inhibitory activity, with 2,4-dichloro-1,3,5-triazine representing the key pharmacophore for Nuclear Factor Kappa B inhibitory activity [12]. Structure-activity relationship studies indicate that aromatic and bulky amines are favorable for inhibitory activity [12].

Bioactivity Profiling in Inflammatory Models

Inflammatory model systems have been extensively used to evaluate the anti-inflammatory potential of naphthyridine derivatives and related heterocyclic compounds. Carrageenan-induced paw edema models have demonstrated the efficacy of oxazole and imidazole derivatives as cyclooxygenase-2 inhibitors [14]. Compound N-A from a series of evaluated compounds displayed the most pronounced reduction in inflammation, comparable to indomethacin [14].

Tissue antioxidant activity assessments in inflammatory models have shown that targeted compounds improve oxidative stress and restore enzyme expression levels [14]. Evaluation of catalase, glutathione, glutathione S-transferase, and thiobarbituric acid levels in paw tissue revealed that compounds effectively counteract inflammation-induced oxidative damage [14]. Hematoxylin and eosin staining demonstrated well-defined restoration of cellular damage by these compounds [14].

Enzyme-linked immunosorbent assay analysis of inflammatory markers has provided quantitative assessment of compound efficacy [14]. Maximum reduction in protein expression of cyclooxygenase-2 and tumor necrosis factor-alpha was observed for specific compounds, with quantitative polymerase chain reaction analysis showing decreased cyclooxygenase-2 messenger ribonucleic acid expression in treatment groups [14].

Studies on thiophene-based compounds have revealed multiple mechanisms of anti-inflammatory action [15]. Compounds demonstrated inhibitory activity against 5-lipoxygenase enzyme with 50% inhibitory concentrations ranging from 6.0 to 29.2 micromolar [15]. After lipopolysaccharide-induced inflammation tests with monocytes, compounds were able to negatively regulate the expression of tumor necrosis factor-alpha and interleukin-8, and inhibit activation of extracellular signal-regulated kinase, p38, and Nuclear Factor Kappa B at 10 micromolar concentrations [15].

Selectivity Analysis Against Kinase Domains

Kinase domain selectivity represents a critical parameter for evaluating the therapeutic potential of naphthyridine derivatives. Studies on naphthyridine-based casein kinase 2 inhibitors have demonstrated exceptional selectivity profiles when profiled against kinome-wide targets [16] [17]. Compound 2 from a naphthyridine series emerged as the most promising when considering broad selectivity, with a selectivity score S10(1 micromolar) of 0.007 [16].

Enzymatic activity assays conducted at single concentrations have revealed selective inhibition patterns for naphthyridine compounds [16]. Several compounds, including compounds 2, 8, 9, and 21, lacked activity against dual-specificity tyrosine phosphorylation-regulated kinases and homeodomain-interacting protein kinases, while others demonstrated potent inhibition of specific kinases within these panels [16]. The selectivity trend favored compounds with pyrimidine nitrogen substitution over pyridine variants [16].

Comprehensive kinome-wide profiling using DiscoverX scanMAX technology has provided detailed selectivity maps for naphthyridine derivatives [16]. Compound 2 demonstrated binding to only 13 kinases with percent of control values less than 35, including casein kinase 2 alpha and casein kinase 2 alpha prime [16]. Enzymatic assays employed as orthogonal validation methods confirmed the selectivity data, establishing these compounds as highly selective chemical probes [16].

Structural modifications to naphthyridine scaffolds have been shown to significantly impact kinase selectivity profiles [18]. The clinical naphthyridine silmitasertib, while demonstrating acceptable human oral bioavailability, exhibited off-target kinase activity that motivated further scaffold optimization [18]. Second-generation compounds with improved selectivity showed S10(1 micromolar) scores superior to existing clinical candidates [18].

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Dates

Explore Compound Types